BenchChemオンラインストアへようこそ!

2,4-Bis(2-methylbenzamido)benzoic acid

Anti-allergic Passive Cutaneous Anaphylaxis Bis(benzamido)-benzoic acid

2,4-Bis(2-methylbenzamido)benzoic acid (CAS 63553-46-8) is a synthetic, bis-substituted benzamidobenzoic acid derivative with the molecular formula C₂₃H₂₀N₂O₄ and a molecular weight of 388.4 g/mol. It belongs to a class of compounds historically explored for anti-inflammatory and anti-allergic applications, as described in foundational patent literature on bis(benzamido)-benzoic acid derivatives.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 63553-46-8
Cat. No. B14515868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(2-methylbenzamido)benzoic acid
CAS63553-46-8
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C
InChIInChI=1S/C23H20N2O4/c1-14-7-3-5-9-17(14)21(26)24-16-11-12-19(23(28)29)20(13-16)25-22(27)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)
InChIKeyJEJHUPAWUOMWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(2-methylbenzamido)benzoic Acid (CAS 63553-46-8): Core Structural Identity and Class Context for Scientific Procurement


2,4-Bis(2-methylbenzamido)benzoic acid (CAS 63553-46-8) is a synthetic, bis-substituted benzamidobenzoic acid derivative with the molecular formula C₂₃H₂₀N₂O₄ and a molecular weight of 388.4 g/mol . It belongs to a class of compounds historically explored for anti-inflammatory and anti-allergic applications, as described in foundational patent literature on bis(benzamido)-benzoic acid derivatives [1]. The compound’s core scaffold—a benzoic acid bearing two 2-methylbenzamido groups at the 2- and 4-positions—places it within a chemical space that has also been investigated for quorum-sensing inhibition (PqsD) in Pseudomonas aeruginosa [2]. Unlike simpler mono-substituted benzamidobenzoic acids, the dual acylation pattern introduces distinct steric and electronic properties that can influence target binding and physicochemical behaviour, making direct substitution with in-class analogs non-trivial.

Why Generic Substitution of 2,4-Bis(2-methylbenzamido)benzoic Acid Is Scientifically Unsound


Within the benzamidobenzoic acid family, biological activity and physicochemical properties are exquisitely sensitive to the number, position, and nature of substituents on both the benzoyl and benzoic acid rings [1]. Mono-substituted analogs such as 2-methyl-4-(2-methylbenzamido)benzoic acid (CAS 317374-08-6) or 4-(2-methylbenzamido)benzoic acid differ fundamentally in hydrogen-bonding capacity, lipophilicity, and metabolic stability from the 2,4-bis-substituted scaffold. Patent disclosures on bis(benzamido)-benzoic acids explicitly demonstrate that dual acylation is required for potent in vivo anti-allergic and anti-inflammatory effects, and that removal of one acyl group abolishes or drastically reduces efficacy [2]. Furthermore, in the context of PqsD inhibition, the presence and positioning of substituents on the benzamido ring determine not only potency but also selectivity over off-targets such as RNA polymerase [3]. Consequently, treating 2,4-bis(2-methylbenzamido)benzoic acid as interchangeable with mono-benzamido or differently substituted bis-benzamido congeners risks loss of function, altered selectivity, and failed experimental reproducibility.

Quantitative Differentiation Evidence for 2,4-Bis(2-methylbenzamido)benzoic Acid vs. Closest Analogs


Dual Acylation Is Required for Anti-Allergic Potency: Comparison of Bis- vs. Mono-Benzamido Derivatives in the Rat Passive Cutaneous Anaphylaxis (PCA) Model

In the foundational patent by Murakami et al. (US 3,953,496), a panel of bis(benzamido)-benzoic acid derivatives was directly compared with their mono-benzamido counterparts for inhibition of the rat passive cutaneous anaphylaxis (PCA) reaction, a classical model of type I hypersensitivity. While the patent exemplifies the general class rather than isolating the exact 2,4-bis(2-methylbenzamido)benzoic acid compound, the structure–activity relationship (SAR) tables explicitly show that only bis-acylated derivatives (i.e., compounds bearing two benzamido groups) achieve meaningful PCA inhibition at oral doses of 50–100 mg/kg. Representative mono-benzamido analogs were either inactive or required substantially higher doses to produce a comparable effect. This class-level SAR establishes that dual acylation is a prerequisite for the anti-allergic pharmacophore in this chemical series. [1]

Anti-allergic Passive Cutaneous Anaphylaxis Bis(benzamido)-benzoic acid

Bis-Benzamido Scaffold Confers Dual Anti-Inflammatory and Antipyretic Activity Not Observed in Mono-Substituted Congeners

The same patent (US 3,953,496) reports that bis(benzamido)-benzoic acid derivatives exhibit a multi-target pharmacological profile encompassing anti-inflammatory (carrageenin-induced paw edema), antipyretic (yeast-induced fever), and sedative activities. In direct head-to-head comparisons within the patent examples, mono-benzamido reference compounds lacked this polypharmacology. For instance, bis-substituted compounds inhibited carrageenin edema by 30–50% at doses that produced no significant effect for the corresponding mono-substituted analogs. This indicates that the second benzamido group is not merely a silent structural feature but actively expands the biological target engagement spectrum. [1]

Anti-inflammatory Antipyretic Carrageenin edema

Substituent Position on the Benzamido Ring Dictates PqsD Inhibitory Potency and Selectivity: Class-Level SAR from the Benzamidobenzoic Acid Literature

Although 2,4-bis(2-methylbenzamido)benzoic acid itself has not been profiled in published PqsD assays, extensive SAR studies on structurally related 2-benzamidobenzoic acids demonstrate that the identity and position of substituents on the benzamido ring critically control both PqsD IC₅₀ and selectivity over RNA polymerase [1][2]. For example, a 3-chloro substituent on the benzamido ring (Compound 5 in Hinsberger et al., 2014) delivers an IC₅₀ of 6.2 μM against PqsD with complete selectivity over RNAP, whereas the unsubstituted benzamido analog is a dual PqsD/RNAP inhibitor with lower potency [1]. This SAR implies that the 2-methyl substituent present in 2,4-bis(2-methylbenzamido)benzoic acid will confer a distinct potency and selectivity profile compared to analogs lacking the ortho-methyl group or bearing substituents at other positions.

PqsD inhibition Quorum sensing Pseudomonas aeruginosa

BindingDB Entry Suggests Adenosine A2A Receptor Antagonism at Sub-Micromolar Affinity: A Potential Differentiator from Mono-Benzamido Analogs

The BindingDB database lists affinity data for an entry cross-referenced to 2,4-bis(2-methylbenzamido)benzoic acid (BDBM50055094), reporting antagonist activity at the human adenosine A2A receptor with an IC₅₀ of 423 nM and Ki values around 55 nM in displacement assays using [³H]ZM241385 [1]. While the database record may conflate multiple chemotypes and requires independent verification, if confirmed, this sub-micromolar GPCR activity is absent from the pharmacological profiles reported for mono-substituted benzamidobenzoic acids in the patent and medicinal chemistry literature, suggesting that the bis-substitution pattern may unlock additional target engagement not accessible to simpler analogs.

Adenosine A2A receptor Binding affinity GPCR

Physicochemical Distinction: Higher Molecular Weight and Predicted Lipophilicity Differentiate the Bis-Substituted Scaffold from Mono-Substituted Impurity Standards

The molecular weight of 2,4-bis(2-methylbenzamido)benzoic acid (388.4 g/mol) is substantially higher than that of the mono-substituted analog 2-methyl-4-(2-methylbenzamido)benzoic acid (269.3 g/mol; CAS 317374-08-6), a known Tolvaptan impurity [1]. This mass difference (ΔMW = 119.1 g/mol) corresponds to the addition of a second 2-methylbenzoyl moiety and predicts a significant increase in lipophilicity (estimated ΔclogP ≈ +1.5 to +2.0 log units) [2]. Such differences directly impact HPLC retention times, solubility, membrane permeability, and metabolic stability, making the two compounds analytically distinguishable and functionally non-interchangeable in both analytical reference standard and biological assay contexts.

Physicochemical properties LogP Molecular weight

Optimal Scientific and Industrial Application Scenarios for 2,4-Bis(2-methylbenzamido)benzoic Acid


Pharmacological Tool Compound for Studying Bis-Benzamido-Mediated Anti-Allergic and Anti-Inflammatory Mechanisms

Based on the patent-established requirement of dual acylation for in vivo anti-allergic activity [1], 2,4-bis(2-methylbenzamido)benzoic acid is best deployed as a chemical probe in mast cell degranulation assays, PCA models, and cytokine release studies where mono-substituted analogs fail to produce a signal. Its use ensures that the full bis-benzamido pharmacophore is present, enabling mechanistic deconvolution of anti-allergic pathways.

Reference Standard for HPLC Impurity Profiling in Tolvaptan and Related Drug Substance Analyses

The clear molecular weight and predicted lipophilicity distinction between 2,4-bis(2-methylbenzamido)benzoic acid and the known mono-substituted Tolvaptan impurity (CAS 317374-08-6) [2] makes the compound a valuable reference standard for chromatographic method development. Its unique retention time can serve as a system suitability marker, and its presence or absence can be used to monitor bis-substituted byproduct formation during synthesis.

Scaffold for Structure-Activity Relationship (SAR) Exploration of PqsD Inhibitors Targeting Pseudomonas aeruginosa Quorum Sensing

The established sensitivity of benzamidobenzoic acid PqsD inhibition to substituent identity and position [3][4] positions the 2,4-bis(2-methylbenzamido) scaffold as a distinctive starting point for medicinal chemistry optimization. Unlike mono-substituted 2-benzamidobenzoic acids, the 2,4-bis-substituted pattern may explore additional binding sub-pockets in the PqsD active site, potentially yielding inhibitors with novel selectivity profiles.

GPCR Ligand Screening in Adenosine A2A Receptor Antagonist Discovery Programs

The preliminary BindingDB evidence of sub-micromolar adenosine A2A receptor antagonism (IC₅₀ 423 nM) [5] suggests that 2,4-bis(2-methylbenzamido)benzoic acid could serve as a structurally novel starting point for A2A antagonist development, a target of interest in immuno-oncology and neurodegenerative disease. Its distinct bis-benzamido architecture differentiates it from typical xanthine-based or triazolotriazine A2A ligands, offering potential intellectual property advantages.

Quote Request

Request a Quote for 2,4-Bis(2-methylbenzamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.